molecular formula C20H17ClN4O2 B3006809 4-(2-chlorobenzyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 892307-28-7

4-(2-chlorobenzyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B3006809
CAS No.: 892307-28-7
M. Wt: 380.83
InChI Key: NNXOTHRLUUYFFN-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[4,3-d]pyrimidine derivative. Pyrazolo[4,3-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are known to exhibit a wide range of biological activities, including antitubercular properties .


Synthesis Analysis

The synthesis of pyrazolo[4,3-d]pyrimidine derivatives often involves the use of microwave techniques . The specific synthesis pathway for this compound would depend on the starting materials and the specific substitutions on the pyrazolo[4,3-d]pyrimidine core .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[4,3-d]pyrimidine core, with a 2-chlorobenzyl group, a methyl group, and a 4-methylphenyl group attached at specific positions. The exact structure would need to be confirmed using techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the pyrazolo[4,3-d]pyrimidine core and the attached groups. Reactions at the benzylic position are common and could involve processes such as free radical bromination and nucleophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorobenzyl and methylphenyl groups could impact its lipophilicity, which is an important property in drug design .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, some pyrazolo[4,3-d]pyrimidine derivatives are known to inhibit certain enzymes, which could be a potential mechanism of action .

Future Directions

The future research on this compound could involve further exploration of its biological activities, optimization of its physical and chemical properties for drug design, and investigation of its mechanism of action .

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-1-methyl-6-(4-methylphenyl)pyrazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O2/c1-13-7-9-15(10-8-13)25-19(26)18-17(11-22-23(18)2)24(20(25)27)12-14-5-3-4-6-16(14)21/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNXOTHRLUUYFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=NN3C)N(C2=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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